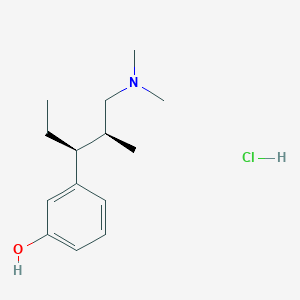

3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride

Descripción

Propiedades

IUPAC Name |

3-[(2S,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELFLGGRLLOERW-GGMFNZDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride, commonly known as tapentadol, is a synthetic analgesic that exhibits dual mechanisms of action: it acts as a mu-opioid receptor agonist and inhibits the reuptake of norepinephrine. This compound has garnered attention for its efficacy in managing pain, particularly in patients with neuropathic features. This article delves into the biological activity of tapentadol, examining its pharmacological properties, clinical applications, and relevant research findings.

Tapentadol is chemically classified as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 221.34 g/mol

- CAS Number : 175591-23-8

- Boiling Point : Approximately 323.5 °C (predicted)

- Density : 0.970 g/cm³ (predicted)

- pKa : 9.97 (predicted) .

Structure

The structural representation of tapentadol is critical for understanding its biological activity:

Tapentadol's analgesic effects are attributed to two primary mechanisms:

- Mu-opioid Receptor Agonism : Tapentadol binds to the mu-opioid receptors in the central nervous system, leading to an increased pain threshold and relief from acute pain conditions.

- Norepinephrine Reuptake Inhibition : By inhibiting the reuptake of norepinephrine, tapentadol enhances noradrenergic signaling, which plays a significant role in pain modulation, particularly in neuropathic pain scenarios .

Efficacy in Pain Management

Clinical studies have demonstrated that tapentadol is effective in managing various types of pain:

- Acute Pain : Tapentadol has been approved for the treatment of moderate to severe acute pain, showing comparable efficacy to traditional opioids like morphine but with a lower risk of side effects .

- Chronic Pain : Research indicates that tapentadol is beneficial for patients with chronic pain conditions, including those with neuropathic pain. Its dual action allows for effective management without the high incidence of opioid-related adverse effects .

Comparative Studies

A summary of comparative studies highlights the effectiveness and safety profile of tapentadol:

Clinical Case Study 1: Chronic Pain Management

In a controlled trial involving 300 patients with chronic osteoarthritis pain, tapentadol was administered over 12 weeks. Results indicated a significant reduction in pain intensity (from an average score of 7 to 3 on a scale of 10), alongside improvements in daily functioning and quality of life assessments.

Clinical Case Study 2: Neuropathic Pain

A cohort study focusing on patients suffering from diabetic neuropathy showed that tapentadol treatment resulted in a notable decrease in neuropathic pain symptoms and improved patient-reported outcomes related to sleep and mood.

Safety Profile

While tapentadol is generally well-tolerated, it does carry some risks associated with opioid use:

Aplicaciones Científicas De Investigación

Analgesic Uses

Tapentadol is primarily used for:

- Acute Pain Management : Effective in treating postoperative pain and injury-related pain.

- Chronic Pain Management : Used in conditions like diabetic neuropathy and fibromyalgia due to its dual-action mechanism .

Comparison with Other Analgesics

| Property | Tapentadol | Tramadol | Morphine |

|---|---|---|---|

| Mechanism | Mu-opioid agonist + Norepinephrine reuptake inhibitor | Mu-opioid agonist + Serotonin reuptake inhibitor | Mu-opioid agonist |

| Potency | Moderate | Moderate | High |

| Side Effects | Lower incidence of nausea and constipation compared to morphine | Similar side effects to morphine but less potent | Higher risk of dependency and side effects |

| FDA Approval | Yes | Yes | Yes |

Clinical Studies

Several clinical trials have demonstrated the efficacy of tapentadol in managing pain:

- A study published in Pain Medicine showed that tapentadol was effective in reducing pain intensity scores in patients with chronic pain compared to placebo .

- Another trial indicated that tapentadol had a favorable safety profile with fewer gastrointestinal side effects than traditional opioids .

Safety Profile and Regulatory Status

Tapentadol is classified under the Controlled Substances Act due to its potential for abuse, though it has a lower risk compared to traditional opioids. The FDA has approved tapentadol for use in adults for the management of moderate to severe pain .

Risk Assessment

The safety profile includes:

- Common side effects: Nausea, dizziness, headache.

- Serious risks: Potential for abuse, respiratory depression in overdose situations.

Comparación Con Compuestos Similares

Structural Analogs in the Opioid Class

Tramadol

- Structure: Similar phenol backbone but lacks the pentane chain; instead, it has a methoxy group and a dimethylaminomethyl group attached to a cyclohexane ring.

- Pharmacology: Dual action (μ-opioid agonist + serotonin/norepinephrine reuptake inhibition) but weaker μ-affinity than Tapentadol.

- Metabolism : CYP2D6-dependent, producing active metabolites, whereas Tapentadol relies on CYP2C9/2C19 and undergoes glucuronidation, reducing drug interaction risks .

Oxycodone

- Potency: Higher μ-opioid affinity but lacks Tapentadol’s noradrenergic effects, leading to greater constipation and respiratory depression risks.

Non-Opioid Dimethylamino-Containing Compounds

Aldi Series (ALDH Inhibitors)

- Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone HCl): Shares the dimethylamino group but features a propanone backbone and fluoromethoxyphenyl substitution.

- Pharmacological Contrast : Aldi compounds lack opioid activity but demonstrate cytotoxicity in ALDH-expressing cells, highlighting how structural tweaks redirect therapeutic applications .

Thiourea Derivatives (e.g., 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea):

- Structure: Dimethylamino group on a cyclohexane ring paired with thiourea and perfluorophenyl groups.

- Use: Catalysts or chiral auxiliaries in synthesis, emphasizing the role of dimethylamino groups in stereochemical control rather than analgesia .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-((2S,3S)-1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride with high enantiomeric purity?

- Methodology : Use chiral resolution techniques such as asymmetric catalysis or enzymatic resolution to isolate the (2S,3S) stereoisomer. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity. Intermediate characterization by chiral HPLC or X-ray crystallography is critical to confirm stereochemistry .

Q. How should researchers characterize the compound’s physicochemical properties (e.g., solubility, stability) for in vitro assays?

- Methodology :

- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or HPLC quantification .

- Stability : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity conditions (40–75% RH) over 30 days. Monitor degradation via LC-MS .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Use particulate-filter respirators (EN 143 standard) and nitrile gloves to minimize inhalation and dermal exposure.

- Implement local exhaust ventilation and store the compound in sealed containers away from oxidizers .

- Emergency procedures: Immediate eye rinsing with water for 15 minutes and medical consultation if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s pharmacological activity in serotonin/norepinephrine reuptake inhibition assays?

- Methodology :

- Compare binding affinities (IC₅₀ values) across multiple cell lines (e.g., HEK-293 transfected with human SERT/NET).

- Validate assays using reference standards like Duloxetine Hydrochloride (SSNRI control) and perform dose-response curves with triplicate measurements .

- Analyze off-target effects via radioligand binding assays for dopamine receptors or monoamine oxidases .

Q. What strategies optimize the compound’s bioavailability in preclinical in vivo studies?

- Methodology :

- Formulate as a hydrochloride salt to enhance water solubility.

- Use pharmacokinetic profiling in rodent models to assess Cmax, Tmax, and AUC. Co-administer with CYP450 inhibitors (e.g., ketoconazole) to evaluate metabolic stability .

- Consider prodrug derivatization of the phenol group to improve membrane permeability .

Q. How can enantiomeric impurities in synthesized batches impact biological activity, and how are they quantified?

- Methodology :

- Enantiomeric impurities as low as 0.1% can alter receptor binding kinetics. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times to certified reference standards .

- Validate purity via nuclear Overhauser effect (NOE) NMR experiments to confirm spatial configuration .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent neurochemical effects in animal models?

- Methodology :

- Apply mixed-effects models to account for inter-subject variability in microdialysis data (e.g., extracellular serotonin/norepinephrine levels).

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Include power analysis to determine cohort sizes .

Q. How should researchers design studies to investigate the compound’s metabolic pathways?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.